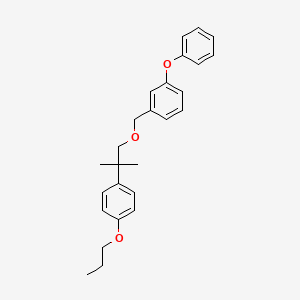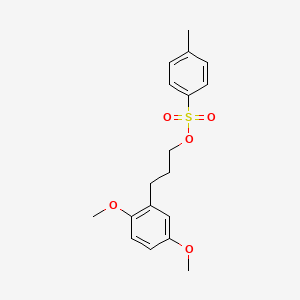
2,6-Bis(2-hydroxy-5-methylbenzyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(2-hydroxy-5-methylbenzyl)phenol is an organic compound with the molecular formula C22H22O3. It is a phenolic compound characterized by the presence of two hydroxy groups and two methyl groups attached to a benzyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-hydroxy-5-methylbenzyl)phenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and a base, followed by a condensation reaction with 2-hydroxy-5-methylbenzyl alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities and enhances the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(2-hydroxy-5-methylbenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens, alkyl groups, or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phenolic derivatives. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
2,6-Bis(2-hydroxy-5-methylbenzyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound exhibits antioxidant properties, making it useful in studying oxidative stress and related biological processes.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(2-hydroxy-5-methylbenzyl)phenol involves its interaction with molecular targets, such as enzymes and receptors. The compound’s phenolic hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in protecting cells from damage and maintaining cellular homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,6-Dimethylphenol: A precursor for the synthesis of various phenolic compounds.
2,6-Di-tert-butylphenol: Another antioxidant with applications in polymers and lubricants.
Uniqueness
2,6-Bis(2-hydroxy-5-methylbenzyl)phenol is unique due to its dual hydroxy and methyl groups, which enhance its reactivity and stability. This structural feature allows it to participate in diverse chemical reactions and exhibit potent antioxidant properties, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
113650-51-4 |
|---|---|
Fórmula molecular |
C22H22O3 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2,6-bis[(2-hydroxy-5-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C22H22O3/c1-14-6-8-20(23)18(10-14)12-16-4-3-5-17(22(16)25)13-19-11-15(2)7-9-21(19)24/h3-11,23-25H,12-13H2,1-2H3 |
Clave InChI |
ZDOZJHBEXZIBIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)CC2=C(C(=CC=C2)CC3=C(C=CC(=C3)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















